molecular formula C8H20NSi B14273700 CID 78061092

CID 78061092

Cat. No.: B14273700
M. Wt: 158.34 g/mol
InChI Key: TWUKWYWTSITUSB-UHFFFAOYSA-N
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Description

1,1-Di-tert-butylsilanamine is an organosilicon compound with the molecular formula C8H21NSi It is characterized by the presence of two tert-butyl groups attached to a silicon atom, which is also bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Di-tert-butylsilanamine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with a silicon-containing precursor, such as chlorosilanes. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. For example, the reaction between tert-butylamine and dichlorosilane in the presence of a base like triethylamine can yield 1,1-Di-tert-butylsilanamine.

Industrial Production Methods: In an industrial setting, the production of 1,1-Di-tert-butylsilanamine may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1-Di-tert-butylsilanamine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.

    Oxidation and Reduction: The silicon atom in 1,1-Di-tert-butylsilanamine can be oxidized to form silanols or reduced to form silanes.

    Hydrolysis: In the presence of water, 1,1-Di-tert-butylsilanamine can hydrolyze to form silanols and tert-butylamine.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize the silicon atom.

    Reducing Agents: Hydrides such as lithium aluminum hydride can reduce the silicon atom.

    Bases: Triethylamine or other organic bases are often used to facilitate substitution reactions.

Major Products Formed:

    Silanols: Formed through oxidation or hydrolysis.

    Silanes: Formed through reduction.

    Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,1-Di-tert-butylsilanamine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in the study of silicon chemistry.

    Biology and Medicine: Research is ongoing into its potential use as a building block for biologically active molecules. Its stability and reactivity make it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. Its properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 1,1-Di-tert-butylsilanamine exerts its effects depends on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various elements, combined with the steric hindrance provided by the tert-butyl groups, influences its reactivity. The amine group can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved are specific to the context in which the compound is used.

Comparison with Similar Compounds

    1,1,3,3-Tetramethylsilanamine: Similar in structure but with methyl groups instead of tert-butyl groups.

    1,1-Diethylsilanamine: Contains ethyl groups instead of tert-butyl groups.

    1,1-Diphenylsilanamine: Contains phenyl groups instead of tert-butyl groups.

Uniqueness: 1,1-Di-tert-butylsilanamine is unique due to the steric bulk provided by the tert-butyl groups. This bulkiness can influence the compound’s reactivity and stability, making it distinct from other silanamines with smaller or less bulky substituents. The tert-butyl groups also provide significant steric protection to the silicon atom, which can be advantageous in certain synthetic applications.

Properties

Molecular Formula

C8H20NSi

Molecular Weight

158.34 g/mol

InChI

InChI=1S/C8H20NSi/c1-7(2,3)10(9)8(4,5)6/h9H2,1-6H3

InChI Key

TWUKWYWTSITUSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)N

Origin of Product

United States

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